[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl](4-methylphenyl)methanone
Description
The compound 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-ylmethanone features a 1,2,3-triazole core substituted at the 1-position with a 3-chloro-4-fluorophenyl group and at the 4-position with a 4-methylphenyl methanone moiety. This structure combines halogenated aromatic substituents (Cl, F) and a methyl-substituted benzoyl group, which are known to influence electronic, steric, and biological properties.
Properties
IUPAC Name |
[1-(3-chloro-4-fluorophenyl)triazol-4-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3O/c1-10-2-4-11(5-3-10)16(22)15-9-21(20-19-15)12-6-7-14(18)13(17)8-12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQJQTCTWZXIOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(N=N2)C3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-ylmethanone typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne
Substitution Reactions: The introduction of the 3-chloro-4-fluorophenyl and 4-methylphenyl groups is achieved through substitution reactions. These reactions typically involve the use of halogenated precursors and appropriate nucleophiles under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the triazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (chlorine and fluorine) are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Triazole derivatives are known to exhibit inhibitory activity against a range of enzymes, making them useful in the development of new drugs.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Triazole derivatives have shown promise as antifungal, antibacterial, and anticancer agents. This compound, in particular, is being investigated for its potential to inhibit specific biological pathways involved in disease progression.
Industry
In the industrial sector, 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-ylmethanone is used in the development of new materials with unique properties. Its ability to form stable complexes with metals makes it valuable in materials science and catalysis.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-ylmethanone involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt biological pathways, leading to therapeutic effects. The compound’s molecular targets include enzymes involved in cell division, signal transduction, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Conformational Differences
Key structural analogs and their conformational properties are compared below:
Key Observations :
- Electron-withdrawing groups (e.g., NO₂, F, Cl) increase dihedral angles between the triazole and substituted aryl rings due to steric and electronic effects .
Intermolecular Interactions and Crystal Packing
Hirshfeld surface analyses of related compounds reveal dominant interactions:
- Pentafluorophenyl derivative (C₆F₅) : F⋯F (13.6%) and F⋯H (36.6%) contacts dominate, contributing to dense crystal packing .
- Compound VIII (COCYAW) : H⋯H (38.1%) and C⋯H (22.4%) interactions prevail, with minimal halogen participation .
- Antimicrobial-active analog (10): Phenoxy groups facilitate π-π stacking and H-bonding, enhancing solubility and bioactivity .
The target compound’s Cl/F substituents may promote halogen bonding (C–X⋯O/N) or polar interactions, though experimental data are lacking.
Biological Activity
The compound 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-ylmethanone, also known by its IUPAC name, is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anti-cancer effects, antimicrobial properties, and other pharmacological applications.
- Molecular Formula : C15H12ClF N3O
- Molecular Weight : 299.73 g/mol
- CAS Number : 1249088-63-8
1. Anticancer Activity
Recent studies have highlighted the compound's effectiveness against various cancer cell lines. For instance, a derivative of the triazole class demonstrated significant cytotoxic effects on breast cancer cells (MCF-7 and MDA-MB-231), with IC50 values indicating potent activity:
| Cell Line | IC50 (μmol/L) at 24h | IC50 (μmol/L) at 48h |
|---|---|---|
| MCF-7 | 2.96 | 1.06 |
| MDA-MB-231 | 0.80 | 0.67 |
| SK-BR-3 | 1.21 | 0.79 |
The mechanism of action appears to involve the induction of apoptosis through oxidative stress and inhibition of the Notch-AKT signaling pathway, which is critical in tumor growth and survival .
2. Antimicrobial Activity
Triazole compounds are known for their antimicrobial properties. Preliminary tests have shown that derivatives of this compound exhibit activity against various bacterial strains and fungi. The exact mechanisms are still under investigation but may involve disruption of cell wall synthesis or interference with nucleic acid synthesis.
3. Other Pharmacological Effects
Beyond anticancer and antimicrobial activities, triazole derivatives have been studied for their anti-inflammatory effects. These compounds may inhibit cyclooxygenase enzymes or other inflammatory mediators, providing potential therapeutic avenues for conditions like arthritis or chronic inflammation.
Case Study 1: Breast Cancer Treatment
In a controlled study involving the treatment of breast cancer cells with the compound, researchers observed significant reductions in cell proliferation and increased apoptosis rates compared to untreated controls. The study utilized various assays to confirm these findings, including CCK8 assays and flow cytometry for apoptosis detection .
Case Study 2: Antimicrobial Efficacy
A series of experiments assessed the antimicrobial efficacy of triazole derivatives against common pathogens such as Staphylococcus aureus and Candida albicans. Results indicated that specific modifications in the chemical structure enhanced activity against these microorganisms, suggesting a structure-activity relationship that could guide future drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
